7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves the condensation of 2-amino-5-methylbenzoic acid with ethyl acetoacetate, followed by cyclization and reduction steps.", "Starting Materials": [ "2-amino-5-methylbenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-methylbenzoic acid and ethyl acetoacetate in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for several hours to form the corresponding acetoacetamide.", "Step 2: Cool the reaction mixture and add sodium ethoxide in methanol. Stir the mixture for several hours to promote cyclization and form the benzodiazepinone intermediate.", "Step 3: Add water to the reaction mixture to quench the reaction and obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium borohydride. Stir the mixture for several hours to reduce the carbonyl group and form the final product, 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
1378792-48-3 |
Product Name |
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.